Technical Monograph: Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate
Technical Monograph: Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate
This guide details the structural characteristics, synthetic pathways, and physicochemical properties of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate , a significant heterocyclic scaffold in medicinal chemistry.
Molecular Architecture & Physicochemical Profile[1]
Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a fused bicyclic heteroaromatic compound belonging to the indolizine class. Unlike its isomer indole, indolizine contains a bridgehead nitrogen atom shared between a five-membered pyrrole ring and a six-membered pyridine ring, resulting in a 10
Structural Identification
| Property | Data |
| IUPAC Name | Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate |
| CAS Registry Number | 449778-84-1 |
| Molecular Formula | C |
| Molecular Weight | 279.34 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 119 – 121 °C |
| InChIKey | JWLUGUDRRNOLMC-UHFFFAOYSA-N |
Electronic Properties & Pharmacophore
The indolizine core is electron-rich, particularly at the C1 and C3 positions, making it highly susceptible to electrophilic substitution. In this derivative:
-
Position 1 (Ester): The ethyl ester group acts as an electron-withdrawing group (EWG), stabilizing the electron density of the pyrrole moiety and modulating the compound's lipophilicity for membrane permeability.
-
Position 2 (p-Tolyl): The 4-methylphenyl group provides a hydrophobic pharmacophore essential for
- stacking interactions within biological binding pockets (e.g., COX-2 active sites or tubulin domains). -
Fluorescence: Due to the extended conjugation between the indolizine core and the aryl substituent, this compound typically exhibits fluorescence, making it useful as a biological probe.
Synthetic Methodology
The most authoritative and versatile route to 1-carboethoxy-2-arylindolizines is the 1,3-Dipolar Cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes. This method offers high regioselectivity and atom economy.[1]
Retrosynthetic Analysis
The construction of the indolizine core relies on the formation of a pyridinium ethoxycarbonylmethylide dipole, which undergoes a [3+2] cycloaddition with a dipolarophile.
-
Precursor A: Pyridine (or substituted pyridine).[2]
-
Precursor B: Ethyl bromoacetate (to form the quaternary salt).
-
Dipolarophile: 1-Ethynyl-4-methylbenzene (p-Tolylacetylene) or an equivalent vinyl species followed by oxidation.
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the formation of the pyridinium ylide and its subsequent cyclization.
Figure 1: Synthetic pathway via [3+2] cycloaddition of pyridinium ylide.
Experimental Protocol
This protocol describes the synthesis via the oxidative cycloaddition route, which is preferred for its operational simplicity and high yield.
Reagents & Equipment
-
Reagents: Pyridine (20 mmol), Ethyl bromoacetate (22 mmol), p-Tolylacetylene (20 mmol), Tetrakis(pyridine)cobalt(II) dichromate (TPCD) or MnO
(as oxidant), Triethylamine (Et N). -
Solvent: DMF or Acetonitrile.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.
Step-by-Step Procedure
-
Preparation of Pyridinium Salt:
-
Dissolve pyridine (1.58 g, 20 mmol) in dry acetone (20 mL).
-
Add ethyl bromoacetate (3.67 g, 22 mmol) dropwise at 0°C.
-
Stir at room temperature for 4–6 hours. A white precipitate (1-(ethoxycarbonylmethyl)pyridinium bromide) will form.
-
Filter the salt, wash with cold ether, and dry under vacuum.
-
-
One-Pot Cycloaddition:
-
Suspend the pyridinium salt (10 mmol) in DMF (15 mL).
-
Add p-tolylacetylene (10 mmol) and Et
N (12 mmol). -
Add the oxidant (e.g., TPCD 5 mmol or activated MnO
) to facilitate aromatization. -
Heat the mixture to 80–90°C for 6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
-
-
Work-up & Purification:
-
Cool the reaction mixture and pour into ice-cold water (100 mL).
-
Extract with ethyl acetate (3 x 30 mL).
-
Wash the organic layer with brine, dry over anhydrous Na
SO , and concentrate.[3] -
Purify the crude residue by column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the yellow solid product.
-
Spectroscopic Characterization
Validation of the structure is achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Spectroscopic Method | Diagnostic Signals & Interpretation |
| Mass Spectrometry (ESI) | m/z 280.1 [M+H] |
Biological Potential & SAR[7]
The 1-carboethoxy-2-arylindolizine scaffold is a privileged structure in drug discovery.
Structure-Activity Relationship (SAR)
-
Anti-inflammatory Activity: Derivatives with a p-substituted phenyl ring at C2 (like the p-tolyl group) have shown inhibition of COX-2 and 5-LOX enzymes. The C1-ester mimics the carboxylate pharmacophore of NSAIDs.
-
Anticancer Potential: The planar indolizine core intercalates with DNA or binds to the colchicine site of tubulin , inhibiting polymerization. The 4-methyl group enhances lipophilic interaction with the hydrophobic pocket of the target protein.
Biological Pathway Interaction (Graphviz Visualization)
Figure 2: Potential biological mechanisms of action for the 2-arylindolizine scaffold.
References
-
Sigma-Aldrich. Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate Product Page. Link
-
PubChem. 2-(4-Methylphenyl)indolizine Compound Summary. National Library of Medicine. Link
-
Asian Journal of Chemistry. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates. Vol. 28, No. 5 (2016).[4] Link
-
Organic Chemistry Portal. Synthesis of Indolizines. Link
-
Key Organics. Safety Data Sheet: Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate. Link
